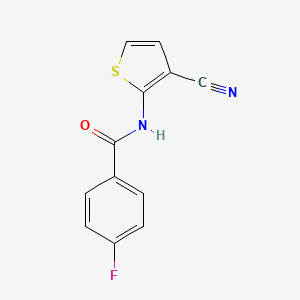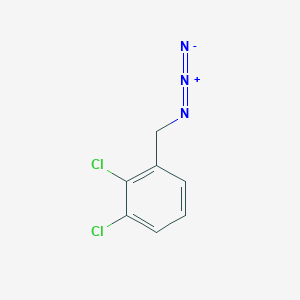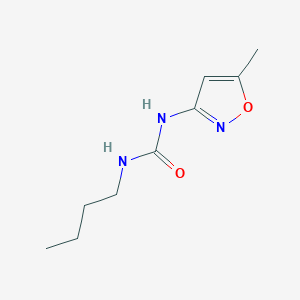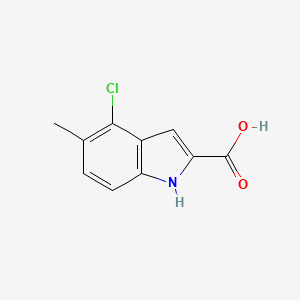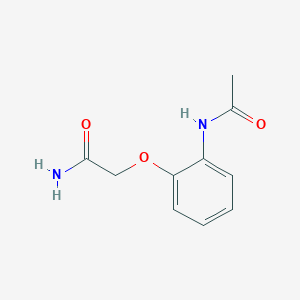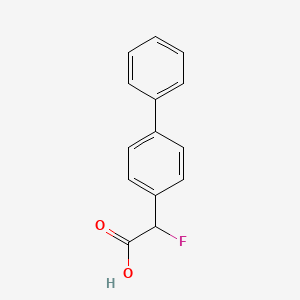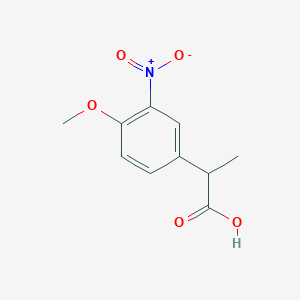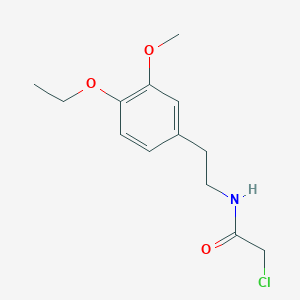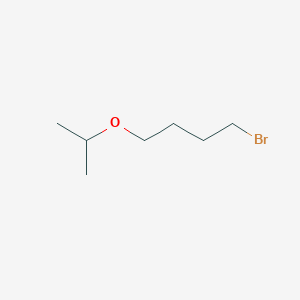
1-bromo-4-(propan-2-yloxy)butane
Descripción general
Descripción
1-Bromo-4-(propan-2-yloxy)butane, also known as 4-bromobutyl propionate, is an organic compound belonging to the family of alkyl bromides. It is a colorless liquid with a boiling point of 118°C and a melting point of -45°C. It is a versatile reagent used in a number of organic synthesis reactions, including the synthesis of a range of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of polymers, as a solvent, and as a fuel additive.
Aplicaciones Científicas De Investigación
1-Bromo-4-(propan-2-yloxy)butane is a versatile reagent used in a range of scientific research applications. It is commonly used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of polymers, as a solvent, and as a fuel additive. In addition, it has been used in the synthesis of a range of organic compounds, including amino acids, peptides, and nucleosides. It is also used in the synthesis of a range of organometallic compounds, including catalysts, ligands, and metal complexes.
Mecanismo De Acción
The mechanism of action of 1-bromo-4-(propan-2-yloxy)butane is based on the substitution of the bromine atom for the hydrogen atom of the propionic acid. The reaction is facilitated by the presence of a base, such as sodium hydroxide or potassium hydroxide, which acts as a nucleophile and attacks the bromine atom, resulting in the formation of a bromonium ion. This ion then undergoes an SN2 reaction with the propionic acid, resulting in the formation of this compound.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic, and it has not been found to have any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Bromo-4-(propan-2-yloxy)butane is a versatile reagent that is widely used in organic synthesis reactions. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. It is also non-toxic, making it safe to use in laboratory experiments. However, it is highly flammable and should be handled with caution.
Direcciones Futuras
1-Bromo-4-(propan-2-yloxy)butane is a versatile reagent with a wide range of applications. Future research could focus on developing new synthesis methods for the compound, as well as exploring new applications for it in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, further research could be conducted to explore the potential use of the compound in the synthesis of polymers, as a solvent, and as a fuel additive. Finally, further research could be conducted to explore the potential use of the compound in the synthesis of a range of organic compounds, including amino acids, peptides, and nucleosides, as well as in the synthesis of a range of organometallic compounds, including catalysts, ligands, and metal complexes.
Propiedades
IUPAC Name |
1-bromo-4-propan-2-yloxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c1-7(2)9-6-4-3-5-8/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMITPIOKXNEQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B6612716.png)

![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B6612727.png)
